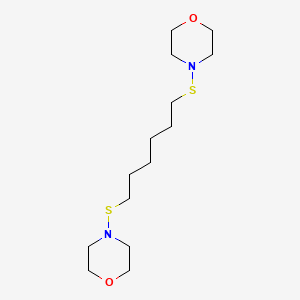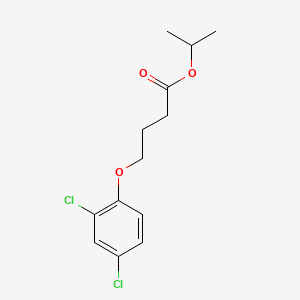
Isopropyl 4-(2,4-dichlorophenoxy)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(2,4-dichlorophenoxy)butyrate is a chemical compound with the molecular formula C13H16Cl2O3. It is an ester derivative of 4-(2,4-dichlorophenoxy)butyric acid and is commonly used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(2,4-dichlorophenoxy)butyrate typically involves the esterification of 4-(2,4-dichlorophenoxy)butyric acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(2,4-dichlorophenoxy)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(2,4-dichlorophenoxy)butyric acid and isopropanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted phenoxybutyrate derivatives.
Scientific Research Applications
Isopropyl 4-(2,4-dichlorophenoxy)butyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl 4-(2,4-dichlorophenoxy)butyrate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: The parent acid of Isopropyl 4-(2,4-dichlorophenoxy)butyrate.
2,4-DB-dimethylammonium: A derivative of 4-(2,4-dichlorophenoxy)butyric acid with similar herbicidal properties.
Uniqueness
This compound is unique due to its ester structure, which imparts different physicochemical properties compared to its parent acid and other derivatives. This uniqueness makes it suitable for specific applications where the ester form is preferred .
Properties
CAS No. |
51550-63-1 |
|---|---|
Molecular Formula |
C13H16Cl2O3 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
propan-2-yl 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C13H16Cl2O3/c1-9(2)18-13(16)4-3-7-17-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
DDIQJQKDYCRPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)


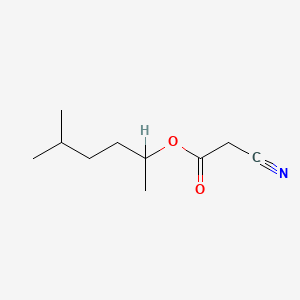
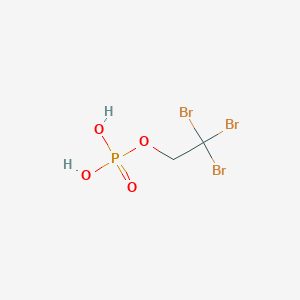
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

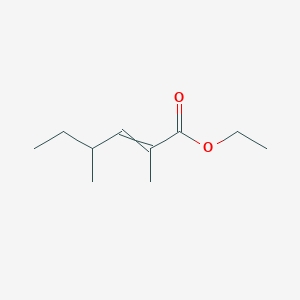
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
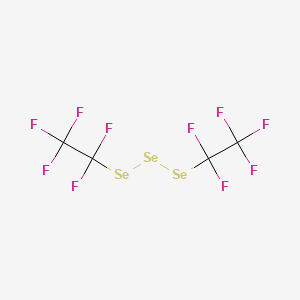
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
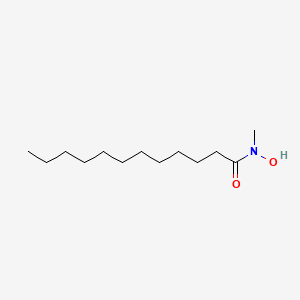
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
